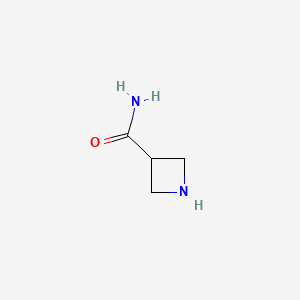

Azetidine-3-carboxamide

描述

Azetidine-3-carboxamide is a chemical compound that is part of a broader class of azetidine derivatives. These compounds are characterized by a four-membered ring structure containing nitrogen and are of significant interest due to their biological activity and potential applications in medicinal chemistry. The azetidine ring is a conformationally constrained motif that can mimic the peptide bond, making it a valuable scaffold in drug design.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in various studies. For instance, practical and asymmetric syntheses of azetidine-2-carboxylic acid, which is closely related to this compound, have been reported using inexpensive chemicals and a series of steps including the construction of the azetidine ring through intramolecular alkylation . Additionally, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which involves amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . These synthetic routes provide access to various azetidine derivatives that can be further functionalized for biological and foldameric applications.

Molecular Structure Analysis

Azetidine derivatives exhibit a unique molecular structure due to the presence of the four-membered ring. The constrained geometry of the azetidine ring influences the chemical reactivity and biological activity of these compounds. For example, the X-ray structure of a 2,3-bis(imino)azetidine derivative has been reported, providing insights into the molecular conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The presence of functional groups such as carboxylic acid and amide allows for further derivatization. For example, azetidine lincosamides have been synthesized by coupling novel azetidine-2-carboxylic acids with 7-chloro-1-methylthio-lincosamine, leading to compounds with antibacterial properties . Enantiopure azetidine-2-carboxamides have been used as organocatalysts for direct asymmetric aldol reactions, demonstrating the utility of azetidine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The constrained ring system can affect the solubility, stability, and reactivity of these compounds. For instance, the incorporation of azetidine-2-carboxylic acid into hemoglobin suggests that the compound is stable under physiological conditions and can mimic the role of proline . The interaction of azetidine derivatives with biological systems, such as the inhibition of liver fibrosis and effects on ion transport, further illustrates the importance of their physical and chemical properties in a biological context .

作用机制

Target of Action

Azetidine-3-carboxamide primarily targets the Signal Transducer and Activator of Transcription (STAT3) . STAT3 is a member of the STAT family of cytoplasmic transcription factors that mediate cellular responses to cytokine and growth factors, including cell growth and differentiation, inflammation, and immune responses . Aberrant activation of STAT3 is prevalent in many human cancers, making it a valid and attractive target for the development of novel anticancer therapeutics .

Mode of Action

This compound interacts with STAT3 by inhibiting its DNA-binding activity . This interaction disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent binding to specific DNA-response elements in target gene promoters to induce gene transcription .

Biochemical Pathways

The inhibition of STAT3 by this compound affects the pathways mediated by this transcription factor. These include pathways involved in cell growth and differentiation, inflammation, and immune responses . The disruption of these pathways leads to downstream effects such as the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity .

Pharmacokinetics

It is noted that modifications have been made to the compound to address cell membrane permeability and other physicochemical issues . This suggests that the compound has been optimized for improved bioavailability.

Result of Action

The action of this compound results in the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . This leads to the inhibition of cell growth, colony survival, and the induction of apoptosis . Furthermore, the expression of STAT3 target genes, including c-Myc, VEGF, and survivin, are suppressed in the compound-treated cells .

安全和危害

未来方向

生化分析

Biochemical Properties

Azetidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. It has been shown to interact with the signal transducer and activator of transcription 3 (STAT3) protein, inhibiting its DNA-binding activity . This interaction is significant because STAT3 is involved in various cellular processes, including cell growth, differentiation, and immune responses. The inhibition of STAT3 by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, such as human breast cancer cells (MDA-MB-231 and MDA-MB-468), this compound inhibits STAT3 phosphorylation and DNA-binding activity, leading to decreased cell viability, growth, and colony formation . Additionally, it induces apoptosis in these cancer cells while having relatively weaker effects on normal breast epithelial cells (MCF-10A) and breast cancer cells that do not harbor constitutively active STAT3 . This selective action makes this compound a promising candidate for targeted cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through high-affinity binding to the STAT3 protein. This binding inhibits the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent DNA-binding activity . By disrupting the STAT3 signaling pathway, this compound effectively reduces the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on STAT3 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cancer cell growth and viability, with no significant degradation of the compound observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can influence its bioavailability and activity . These metabolic processes may include oxidation, reduction, and conjugation reactions, which can affect the compound’s stability and efficacy in vivo .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity in inhibiting STAT3 activity .

属性

IUPAC Name |

azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZSZJVEFACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591629 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

740768-99-4 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PF-95453 interact with its target and what are the downstream effects observed in the study on obese monkeys?

A1: PF-95453 acts as a selective antagonist of the cannabinoid-1 (CB1) receptor. [] By blocking this receptor, the compound is believed to disrupt the endocannabinoid system's influence on appetite and energy metabolism. In the study, PF-95453 treatment in obese monkeys led to several notable effects:

- Reduced Food Consumption: A significant decrease of 23% in food intake was observed compared to the control group. [] This suggests a direct impact on appetite regulation.

- Weight Loss and Fat Reduction: The treatment group exhibited a 10% reduction in body weight and a substantial 39% decrease in body fat compared to the control group. [] This highlights the compound's potential in addressing both weight and adiposity.

- Hormonal Changes: PF-95453 treatment was associated with a 34% reduction in leptin, a hormone linked to satiety, and a 78% increase in adiponectin, a hormone involved in glucose regulation and fatty acid breakdown. [] These hormonal shifts further indicate an impact on energy metabolism and fat storage.

Q2: The study mentions a comparison between PF-95453 treatment and pair-feeding. What does this comparison reveal about the compound's mechanism of action?

A2: The researchers included a pair-fed control group to differentiate between weight loss due to reduced food intake alone versus additional effects of PF-95453. While the pair-fed group did experience some body fat reduction (11%) and adiponectin increase (15%), these changes were significantly less pronounced than those observed in the PF-95453 treated group. [] This key finding suggests that the compound's weight loss effects are not solely due to appetite suppression but involve additional mechanisms likely related to enhanced energy expenditure or altered fat metabolism. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)